NPEC-caged-(S)-3,5-DHPG

Vue d'ensemble

Description

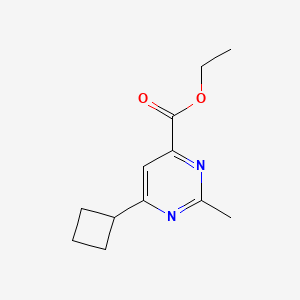

NPEC-caged-(S)-3,5-DHPG is a chemical compound that is used in scientific research to study the mechanisms of action of certain neurotransmitters. This compound is synthesized through a specific method and has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Photolysis in Neuroscience

Photolysis, using photoprotecting groups like NPEC, is a significant tool in neuroscience research. It helps isolate post-synaptic receptor activation from presynaptic processes and determine receptor mechanisms in situ. Notably, NPEC cages are simpler to prepare and have slower photorelease, beneficial for signaling via metabotropic glutamate receptors (mGluRs) which don't require fast release rates. NPEC-caged compounds like NPEC-ACPD or NPEC-DHPG in Purkinje neurons generate slow inward currents blocked by mGluR type 1 antagonists, similar to slow spontaneous excitatory postsynaptic currents (sEPSCs) seen with parallel fiber burst stimulation (Palma-Cerda et al., 2012).

Cellular Imaging

Caged compounds are pivotal in tracking molecular dynamics with high spatiotemporal resolution in biological systems. A new class of caged coumarin fluorophores, which includes 1-(2-nitrophenyl)ethyl (NPE)-caged coumarins, demonstrates over 200-fold fluorescence enhancement after UV photolysis. These compounds have significant implications for biochemical and biological research, given their robust fluorescence contrast enhancement and high uncaging cross sections (Zhao et al., 2004).

Neurodegenerative Disease Research

NPEC-caged compounds like DHPG have been explored for their therapeutic potential in neurodegenerative diseases. In a study involving Niemann-Pick Type C1 (NPC1) disease, a neurodegenerative disorder, application of DHPG (3,5-dihydroxyphenylglycine), a specific agonist of group I mGluRs, improved the electrical activity of the NPC1-/- neuronal network. This suggests that DHPG, and by extension, NPEC-caged DHPG, can be used as a potential therapeutic strategy for recovering electrical activity in NPC1 disease (Feng et al., 2018).

Calcium Signaling Studies

Caged-Ca(2+) compounds, including DM-nitrophen (DMn), are crucial in biological research but their use in live cells is complicated by cytoplasmic [Mg(2+)]. Investigating the properties of Ca(2+) release from NP-EGTA and DMn in the presence of Mg(2+) has contributed to a better understanding of rapid Ca(2+)-uncaging experiments in cells. This research provides insights into the kinetics of Ca(2+) binding to biologically relevant Ca(2+) buffers, such as Ca(2+)-binding proteins, and is relevant even in the presence of Mg(2+) (Faas et al., 2005).

Propriétés

IUPAC Name |

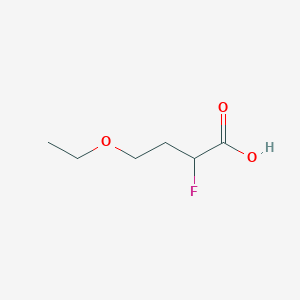

(2S)-2-(3,5-dihydroxyphenyl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O8/c1-9(13-4-2-3-5-14(13)19(25)26)27-17(24)18-15(16(22)23)10-6-11(20)8-12(21)7-10/h2-9,15,20-21H,1H3,(H,18,24)(H,22,23)/t9?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXFXPXTSTVUDN-POGJTHQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(C2=CC(=CC(=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@@H](C2=CC(=CC(=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NPEC-caged-(S)-3,5-DHPG | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492211.png)

![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)

![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)